molecular formula C16H17ClN2S2 B2615276 N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride CAS No. 2034619-20-8

N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2615276
CAS No.: 2034619-20-8
M. Wt: 336.9
InChI Key: ACVIKPJJIUTZDM-UHFFFAOYSA-N
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Description

N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride is a synthetic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Scientific Research Applications

N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Dimethylthiophene Substitution: The 4,5-dimethylthiophene moiety can be introduced through a Friedel-Crafts acylation reaction using dimethylthiophene and an appropriate acylating agent.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, thioamides, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Tiazofurin: An anticancer agent with a thiazole moiety.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

Uniqueness

N-benzyl-4-(4,5-dimethylthiophen-3-yl)thiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives .

Properties

IUPAC Name

N-benzyl-4-(4,5-dimethylthiophen-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2.ClH/c1-11-12(2)19-9-14(11)15-10-20-16(18-15)17-8-13-6-4-3-5-7-13;/h3-7,9-10H,8H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVIKPJJIUTZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C2=CSC(=N2)NCC3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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